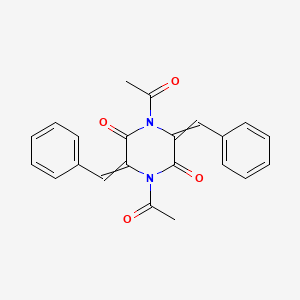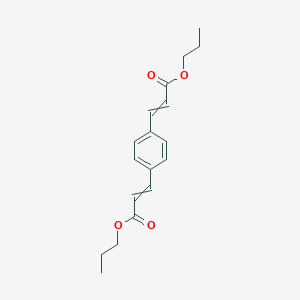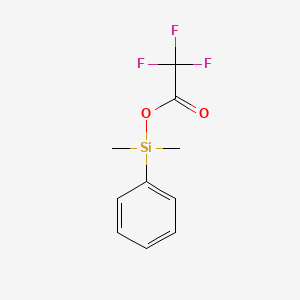
Dimethyl(phenyl)silyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenyl)silanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(phenyl)silanol: Similar structure but lacks the trifluoroacetate group.
Trimethylsilyl trifluoroacetate: Contains three methyl groups instead of a phenyl group.
Phenylsilyl trifluoroacetate: Contains a phenyl group but lacks the methyl groups.
Uniqueness
Dimethyl(phenyl)silyl trifluoroacetate is unique due to the combination of a phenyl group, two methyl groups, and a trifluoroacetate group bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
62967-88-8 |
|---|---|
Molecular Formula |
C10H11F3O2Si |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3 |
InChI Key |
FCNLVLJFEPPELZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
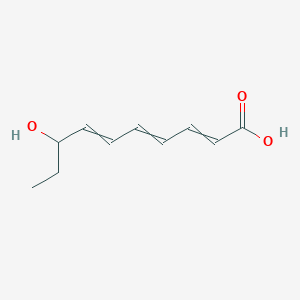
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
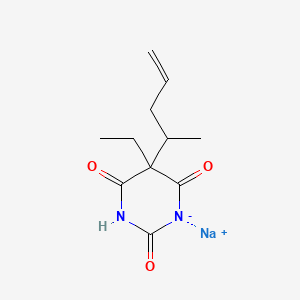

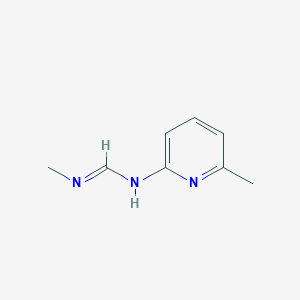
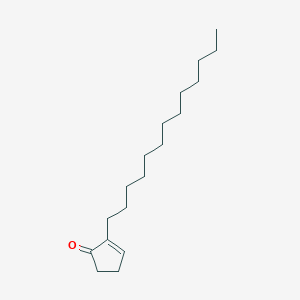
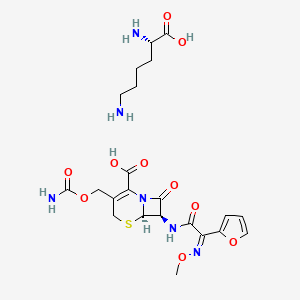
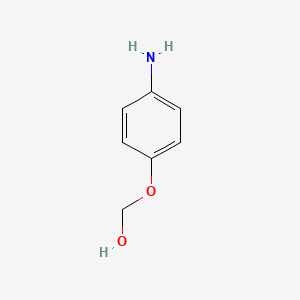
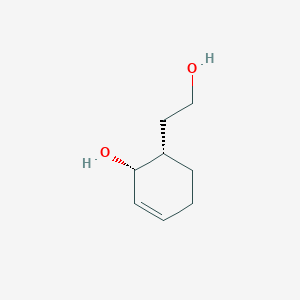
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
